3-bromo-5-methyl-1H-pyrazolo[3,4-c]pyridine
Overview
Description
Scientific Research Applications
Chemical Synthesis and Heterocyclic Compound Development
3-bromo-5-methyl-1H-pyrazolo[3,4-c]pyridine and its derivatives are pivotal in the synthesis of various polyheterocyclic ring systems and are often used as precursors. For example, they react with arylidene malononitriles and ethyl acetoacetate to yield pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives. Such compounds are valuable in constructing new tetra- and penta-heterocyclic compounds when reacted with bis-nucleophilic reagents. The synthesized pyrazolo[3,4-b]pyridine-based heterocycles have shown promising in vitro antibacterial properties, highlighting their potential biomedical applications (Abdel‐Latif et al., 2019).
Hydrogen-bonded Dimer and Chain of Rings Formation
In the realm of crystallography, derivatives of 3-bromo-5-methyl-1H-pyrazolo[3,4-c]pyridine contribute significantly. For instance, molecules like 6-(4-bromophenyl)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine exhibit fascinating molecular structures, forming dimers and chains of rings through hydrogen bonds, showcasing its potential in designing novel molecular architectures (Quiroga et al., 2010).
Photoreactivity Studies
The derivatives of 3-bromo-5-methyl-1H-pyrazolo[3,4-c]pyridine exhibit diverse photoreactions, such as excited-state intramolecular proton transfer (ESIPT) and excited-state intermolecular double-proton transfer (ESDPT), when studied through spectroscopic methods. This diversity in photoreaction types underscores the potential of these compounds in photophysical studies and possibly in the development of novel photoreactive materials (Vetokhina et al., 2012).
Antibacterial and Antioxidant Activities
3-bromo-5-methyl-1H-pyrazolo[3,4-c]pyridine derivatives have been synthesized and shown to possess significant antibacterial and antioxidant properties. Compounds like 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine linked with various sulfonamide derivatives have exhibited excellent activity against both Gram-positive and Gram-negative bacterial strains. They also demonstrated moderate to good antioxidant properties, indicating their potential in therapeutic applications (Variya et al., 2019).
Ultrasound-promoted Synthesis
The compound has been used in ultrasound-promoted regioselective synthesis processes, such as the creation of fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines, showcasing its versatility in modern synthetic chemistry methodologies (Nikpassand et al., 2010).
Future Directions
properties
IUPAC Name |
3-bromo-5-methyl-2H-pyrazolo[3,4-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-4-2-5-6(3-9-4)10-11-7(5)8/h2-3H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFFPLLFBPKILJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NN=C2C=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601260447 | |
Record name | 3-Bromo-5-methyl-1H-pyrazolo[3,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601260447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-5-methyl-1H-pyrazolo[3,4-c]pyridine | |
CAS RN |
1374652-69-3 | |
Record name | 3-Bromo-5-methyl-1H-pyrazolo[3,4-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1374652-69-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-5-methyl-1H-pyrazolo[3,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601260447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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